molecular formula C13H14N2O2 B026289 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 108444-25-3

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B026289
M. Wt: 230.26 g/mol
InChI Key: QBQWUFSHKRRJPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, often involves the functionalization of pyrazole carboxylic acids or their chlorides with various nucleophiles. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, showcasing methodologies for creating pyrazole derivatives through substitution reactions (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, can be elucidated using various spectroscopic techniques. Studies often employ NMR, mass spectrometry, and X-ray crystallography for structural characterization. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a compound with a similar structure, was characterized by these methods, providing insights into the molecular geometry and intermolecular interactions of such compounds (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Reactions with hydroxylamines, carbazates, and aminophenols lead to the formation of novel N-substituted pyrazole derivatives, demonstrating the reactivity of pyrazole carboxylic acids and their derivatives toward nucleophilic substitution and cyclocondensation reactions (Korkusuz & Yıldırım, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can be significantly influenced by the nature of the substituents on the pyrazole ring. For instance, the synthesis and characterization of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester reveal insights into the crystal structure and stability of pyrazole derivatives, providing information on their physical properties and potential applications (Shi et al., 2012).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles, including “1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”, have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • The pyrazole moiety has many pharmacological functions .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry .
    • “1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a common reagent for the preparation of pyrazolato ligated complexes .
  • Synthesis of Mercapto-Substituted 4-(Benzylideneamino)-5-(3,5-Dimethyl-1H-Pyrazole-1-Yl)-4H-1,2,4-Triazoles

    • A simple three-component one-pot protocol was implemented for the synthesis of these compounds .
    • The reaction involved 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
  • Synthesis of Other Pyrazole Derivatives

    • “1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” can be used as a starting material for the synthesis of other pyrazole derivatives .
    • For example, it can be used in the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles .
  • Green Synthesis

    • Pyrazole derivatives, including “1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”, can be synthesized using green chemistry approaches .
    • These methods are environmentally friendly and often involve the use of microwave radiation .
  • Chemical Properties and Structure

    • “1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” has a molecular weight of 230.27 .
    • Its InChI Code is 1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) .
    • It’s important to note that the chemical properties and structure of a compound can influence its potential applications .
  • Related Compounds

    • There are other pyrazole derivatives that might have similar applications .
    • For example, “3,5-Dimethylpyrazole-4-carboxylic Acid” and “1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID” are related compounds .
    • These compounds might have similar applications due to their structural similarities .

Future Directions

As for future directions, while specific information for this compound is not available, pyrazole derivatives are a topic of ongoing research due to their diverse pharmacological activities . They have potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQWUFSHKRRJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385109
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

108444-25-3
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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